molecular formula C10H14N2S B8730511 N-methyl-N'-phenethylthiourea CAS No. 18371-53-4

N-methyl-N'-phenethylthiourea

Cat. No.: B8730511
CAS No.: 18371-53-4
M. Wt: 194.30 g/mol
InChI Key: GTVQFANYVOCBMZ-UHFFFAOYSA-N
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Description

N-Methyl-N'-phenethylthiourea is a thiourea derivative characterized by a methyl group attached to one nitrogen atom and a phenethyl group (–CH₂CH₂C₆H₅) attached to the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties.

Properties

CAS No.

18371-53-4

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1-methyl-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C10H14N2S/c1-11-10(13)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,13)

InChI Key

GTVQFANYVOCBMZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCC1=CC=CC=C1

solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The phenethyl group in N-methyl-N'-phenethylthiourea likely increases logP compared to phenyl or hydroxyethyl substituents, favoring interactions with hydrophobic targets .
  • Melting Points : Bulky or electron-withdrawing groups (e.g., –Cl, –CF₃) raise melting points due to stronger intermolecular forces .
  • Synthetic Yields : Substituent steric hindrance (e.g., bromine in 4b) correlates with lower yields (46–49%), whereas methoxy groups (3g) improve yields (66–70%) .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Type Example Compound Effect on Melting Point Effect on Solubility Biological Relevance
Phenethyl Target compound Likely moderate (~200°C) Low (lipophilic) Drug delivery enhancement
Chlorophenyl 4a, 4b High (>220°C) Low Antimycobacterial activity
Methoxyphenyl 3g Moderate (~230°C) Moderate Kinase inhibition
Hydroxyethyl compound Low High Reduced toxicity

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